1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
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Overview
Description
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with an ethyl group, a hydroxyphenyl group, and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with an appropriate aromatic aldehyde to form an intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carboxylic acids can produce alcohols or aldehydes.
Scientific Research Applications
1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-Methyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 1-Ethyl-5-(4-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
- 1-Ethyl-5-(2-methoxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid
Comparison: 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is unique due to the specific positioning of the hydroxyphenyl group, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different biological activities or chemical properties, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWATEREWISEBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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